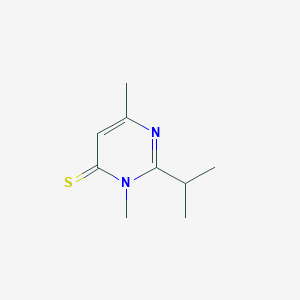
2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL is an organic compound that features both ether and thioether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL typically involves the following steps:
Etherification: The initial step involves the etherification of a suitable alcohol with a hexadecyl halide under basic conditions to form the hexadecyloxy group.
Thioether Formation: The next step involves the reaction of the intermediate with a hexadecyl thiol in the presence of a base to introduce the hexadecylsulfanyl group.
Final Product Formation: The final step involves the reduction of the intermediate to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ether and thioether groups can be reduced under specific conditions to yield the corresponding alcohols and thiols.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles to form esters, ethers, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Esters, ethers, sulfonates.
Applications De Recherche Scientifique
2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL involves its interaction with biological membranes due to its amphiphilic nature. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hexadecyloxy)propan-1-OL: Lacks the thioether group, making it less effective in certain applications.
3-(Hexadecylsulfanyl)propan-1-OL: Lacks the ether group, reducing its amphiphilic properties.
2-(Hexadecyloxy)-3-(methylsulfanyl)propan-1-OL: Contains a methylsulfanyl group instead of a hexadecylsulfanyl group, altering its physical and chemical properties.
Uniqueness
2-(Hexadecyloxy)-3-(hexadecylsulfanyl)propan-1-OL is unique due to the presence of both ether and thioether groups, which confer distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction and disruption.
Propriétés
Numéro CAS |
105543-65-5 |
|---|---|
Formule moléculaire |
C35H72O2S |
Poids moléculaire |
557.0 g/mol |
Nom IUPAC |
2-hexadecoxy-3-hexadecylsulfanylpropan-1-ol |
InChI |
InChI=1S/C35H72O2S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-35(33-36)34-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 |
Clé InChI |
WAIGZSWJEWDNNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(CO)CSCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
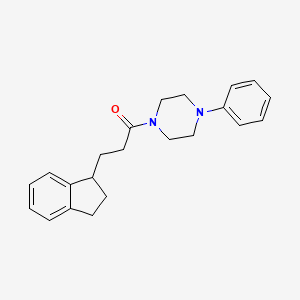
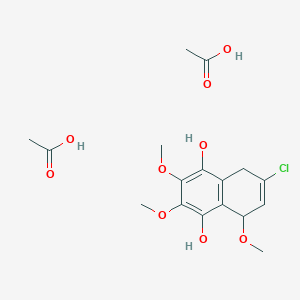
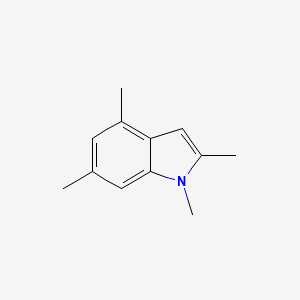
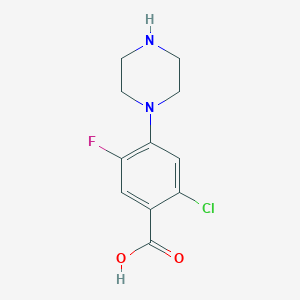

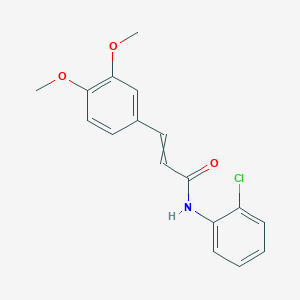
![[3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14327662.png)

![Diethyl [2-(acetyloxy)ethyl]propanedioate](/img/structure/B14327675.png)
![2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]-](/img/structure/B14327687.png)
![2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone](/img/structure/B14327693.png)
